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molecular formula C6F9O6Tl B052670 Thallium(III) trifluoroacetate CAS No. 23586-53-0

Thallium(III) trifluoroacetate

Cat. No. B052670
M. Wt: 543.43 g/mol
InChI Key: PSHNNUKOUQCMSG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893060B2

Procedure details

A solution of thallium tris(trifluoroacetate) (8.45 g, 15.6 mmol) in TFA (35 mL) was added to a solution of 5-fluoro-1H-indole-3-carboxylic acid methyl ester (2 g, 10.4 mmol) in TFA (10 mL) at room temperature and stirred for 2 h. The reaction mixture was evaporated in vacuo and the resulting residue suspended in water (25 mL) before being treated with a solution of potassium iodide (5.2 g, 31.3 mmol) in water (50 mL). The reaction mixture was treated with dichloromethane (100 mL) and methanol (5 mL) and the resulting precipitate removed by filtration through celite. The organic layer was separated, washed successively with sodium thiosulfate solution and brine, then dried (MgSO4) and evaporated in vacuo. The resultant material was dissolved in methanol (60 mL) and treated with 40% aqueous NaOH solution (60 mL) then refluxed for 2 h. The reaction mixture was cooled to RT and extracted with DCM/MeOH (ratio 95:5). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. The resultant residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25) to provide 5-fluoro-4-iodo-1H-indole as a pale brown solid (1.05 g, 39%).
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.FC(F)(F)C([O-])=O.FC(F)(F)C([O-])=O.[Tl+3].COC([C:27]1[C:35]2[C:30](=[CH:31][CH:32]=[C:33]([F:36])[CH:34]=2)[NH:29][CH:28]=1)=O.[I-:37].[K+].ClCCl>C(O)(C(F)(F)F)=O.O.CO>[F:36][C:33]1[C:34]([I:37])=[C:35]2[C:30](=[CH:31][CH:32]=1)[NH:29][CH:28]=[CH:27]2 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.FC(C(=O)[O-])(F)F.FC(C(=O)[O-])(F)F.[Tl+3]
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=C(C=C12)F
Name
Quantity
35 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting precipitate removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with sodium thiosulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resultant material was dissolved in methanol (60 mL)
ADDITION
Type
ADDITION
Details
treated with 40% aqueous NaOH solution (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM/MeOH (ratio 95:5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=C2C=CNC2=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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